p-Mentha-8-Thiol-3-One Acetate

Descripción general

Descripción

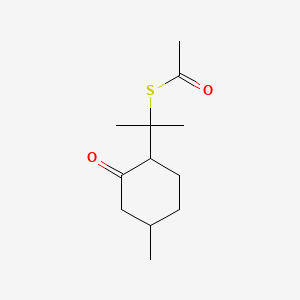

Acetato de p-Menta-8-Tiol-3-ona: es un compuesto orgánico que contiene azufre conocido por su potente sabor a grosella negra. Es un derivado de la p-Menta-8-Tiol-3-ona, que se encuentra en el aceite de la hoja de buchu. Este compuesto es ampliamente utilizado en la industria de sabores y fragancias debido a sus propiedades olfativas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

A partir de Pulegona: la p-Menta-8-Tiol-3-ona puede sintetizarse haciendo reaccionar pulegona con sulfuro de hidrógeno en presencia de una base como la trietilamina.

Método de conjugado de cisteína: Otro método implica acoplar cisteína con un compuesto hidrocarbonado para formar un conjugado de cisteína, que luego se hace reaccionar con β-liasa para producir p-Menta-8-Tiol-3-ona.

Métodos de producción industrial: La producción industrial a menudo implica la reacción de pulegona o isopulegona con sulfuro de hidrógeno e hidróxido de potasio etanólico .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: la p-Menta-8-Tiol-3-ona puede sufrir reacciones de oxidación, formando sulfoxidos y sulfonas.

Reducción: las reacciones de reducción pueden convertirla de nuevo en su alcohol correspondiente.

Sustitución: puede participar en reacciones de sustitución, particularmente sustitución nucleofílica debido a la presencia del grupo tiol.

Reactivos y condiciones comunes:

Oxidación: los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: se pueden usar agentes reductores como el hidruro de aluminio y litio.

Sustitución: los nucleófilos como el hidruro de sodio o el terc-butóxido de potasio se emplean a menudo.

Principales productos:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química:

- Utilizado como agente aromatizante en diversos productos alimenticios debido a su sabor a grosella negra .

- Emplea en la síntesis de otros compuestos que contienen azufre.

Biología:

- Estudiado por sus posibles propiedades antimicrobianas.

Medicina:

- Investigado por su posible uso en productos farmacéuticos debido a sus propiedades químicas únicas.

Industria:

Mecanismo De Acción

Dianas y vías moleculares:

- El compuesto interactúa con los receptores olfativos debido a su estructura que contiene azufre, responsable de su fuerte aroma.

- También puede interactuar con las membranas celulares microbianas, lo que lleva a sus posibles efectos antimicrobianos.

Comparación Con Compuestos Similares

Compuestos similares:

8-Mercaptomentona: Otro compuesto que contiene azufre con una estructura y un perfil de olor similares.

Mercaptano de buchu: Conocido por su sabor a grosella negra, similar a la p-Menta-8-Tiol-3-ona.

Unicidad:

- El Acetato de p-Menta-8-Tiol-3-ona es único debido a su combinación específica de grupos azufre y acetato, que contribuyen a sus propiedades distintivas de sabor y fragancia.

Propiedades

IUPAC Name |

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXPURQVAMENCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866610 | |

| Record name | S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94293-57-9 | |

| Record name | S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94293-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.